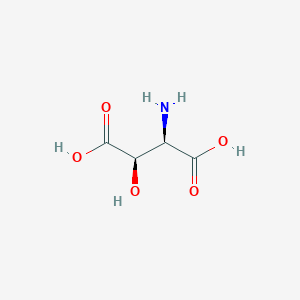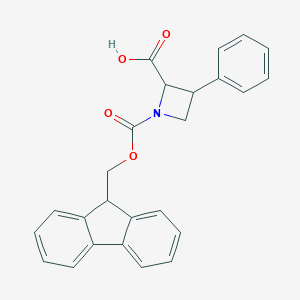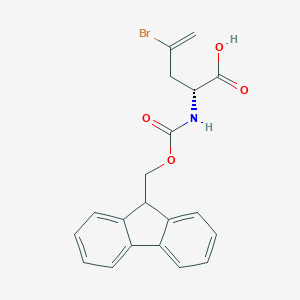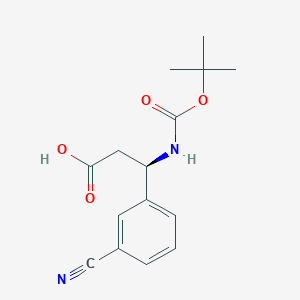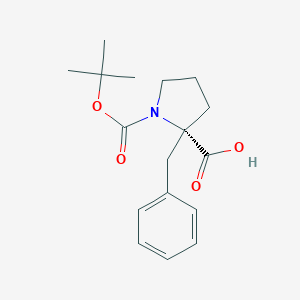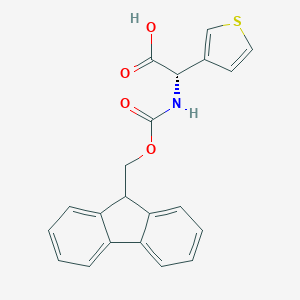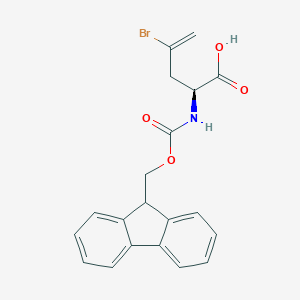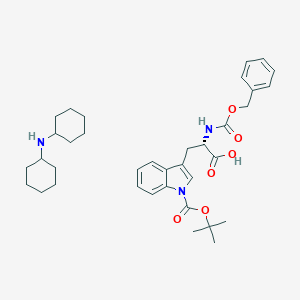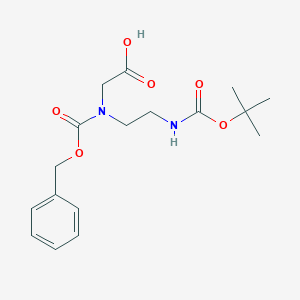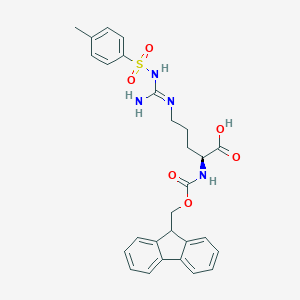
Fmoc-Arg(Tos)-OH
Overview
Description
Fmoc-Arg(Tos)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tosyl (Tos) protecting group at the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful for protecting the amino group during peptide chain elongation, while the tosyl group protects the guanidino group of arginine.
Mechanism of Action
Target of Action
Fmoc-Arg(Tos)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . The compound plays a crucial role in the formation and protection of peptide bonds during the synthesis process .
Mode of Action
This compound operates by attaching to the N-terminus of the peptide chain, acting as a temporary protecting group . This protection allows for the peptide chain to be assembled one amino acid at a time, while attached to an insoluble resin support . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of peptides .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide chain . By protecting the peptide chain during synthesis, this compound helps ensure that the peptide is assembled correctly and without damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the choice of solvent can affect the solubility of this compound, and thus its effectiveness in the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Tos)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is first protected with a tosyl group. This is achieved by reacting arginine with tosyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of the tosyl-protected arginine is then protected with the Fmoc group. This is done by reacting the compound with Fmoc chloride in the presence of a base like diisopropylethylamine (DIEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with tosyl chloride and Fmoc chloride under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Arg(Tos)-OH undergoes deprotection reactions to remove the Fmoc and tosyl groups. The Fmoc group is typically removed using a base such as piperidine, while the tosyl group is removed using an acid like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Tosyl Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU in the presence of bases like DIEA.
Major Products:
Deprotected Arginine: Removal of the Fmoc and tosyl groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with arginine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Arg(Tos)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in a controlled manner.
Biology:
Protein Engineering: The compound is used in the synthesis of modified proteins for studying protein function and interactions.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biomaterials: The compound is used in the development of biomaterials and hydrogels for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Arg(Tos)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the amino group of lysine.
Fmoc-His(Trt)-OH: Contains a trityl (Trt) group protecting the imidazole ring of histidine.
Uniqueness:
Protecting Groups: The combination of Fmoc and tosyl groups provides unique protection for both the amino and guanidino groups of arginine, making this compound particularly useful in peptide synthesis.
Stability: The compound is stable under the conditions used in SPPS, ensuring high yields and purity of the final peptide products.
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003842 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-47-6 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Arg(Tos)-OH in the synthesis of PPD-Arg(Tos)?
A1: this compound serves as a crucial building block in the synthesis of PPD-Arg(Tos). Researchers utilize it to introduce an arginine amino acid, protected with a tosyl group, to the 20(S)-protopanaxadiol (PPD) molecule. [] This modification aims to enhance the pharmacological properties of PPD, potentially improving its anti-tumor activity and pharmacokinetic profile. You can learn more about this research in the paper "The anti-tumor activity and pharmacokinetics research of PPD-Arg (Tos) by UPLC-Q/TOF-MS." []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



